Product packaging for 1-Chloro-3-(difluoromethyl)naphthalene(Cat. No.:)

1-Chloro-3-(difluoromethyl)naphthalene

Cat. No.: B11887030
M. Wt: 212.62 g/mol
InChI Key: ZBOGBBGPYFMMJY-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethyl)naphthalene is a valuable naphthalene-based building block in organic synthesis and materials science research. The naphthalene core provides a rigid, aromatic scaffold, while the chloro and difluoromethyl substituents offer distinct sites for further functionalization through cross-coupling reactions and other transformations. Compounds featuring naphthalene structures similar to this one are frequently utilized in the development of advanced materials, including liquid crystals and organic semiconductors . The presence of both chlorine and fluorine atoms makes this compound a promising intermediate in pharmaceutical and agrochemical research, where such elements are often incorporated to modulate the biological activity, metabolic stability, and lipophilicity of candidate molecules. As a specialty reagent, it enables the exploration of structure-activity relationships and the synthesis of more complex molecular architectures. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClF2 B11887030 1-Chloro-3-(difluoromethyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClF2

Molecular Weight

212.62 g/mol

IUPAC Name

1-chloro-3-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7ClF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

ZBOGBBGPYFMMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3 Difluoromethyl Naphthalene

Retrosynthetic Analysis of 1-Chloro-3-(difluoromethyl)naphthalene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials.

Strategic Disconnections Involving C-Cl and C-CF2H Bonds

The two primary disconnections for this compound involve the carbon-chlorine (C-Cl) and the carbon-difluoromethyl (C-CF2H) bonds. These two approaches define the primary synthetic strategies.

Disconnection of the C-Cl bond: This strategy suggests that the chlorine atom is introduced onto a pre-existing 3-(difluoromethyl)naphthalene framework. This requires a regioselective chlorination method that favors the 1-position of the naphthalene (B1677914) ring.

Disconnection of the C-CF2H bond: This alternative approach involves the introduction of the difluoromethyl group onto a 1-chloronaphthalene (B1664548) precursor. This would necessitate a regioselective difluoromethylation reaction at the 3-position.

A third, less direct, but viable strategy involves the formation of the naphthalene ring system from acyclic or simpler cyclic precursors that already contain the necessary chloro and difluoromethyl functionalities or their precursors.

Identification of Key Precursors and Synthetic Intermediates

Based on the strategic disconnections, several key precursors and intermediates can be identified:

From C-Cl disconnection: The primary precursor is 3-(difluoromethyl)naphthalene . This intermediate would then be subjected to chlorination. The synthesis of 3-(difluoromethyl)naphthalene itself could start from 3-naphthaldehyde, which can be converted to the difluoromethyl group via various fluorinating agents.

From C-CF2H disconnection: The key precursor is 1-chloronaphthalene . This readily available starting material would require a method for the selective introduction of a difluoromethyl group at the 3-position.

From ring formation: Precursors for this approach are more varied and complex. For instance, one could envision a Stobbe condensation or a related annulation reaction using precursors containing the required functionalities.

A plausible synthetic intermediate that could lead to the final product is 3-(difluoromethyl)-1-naphthol . This intermediate could be synthesized and then the hydroxyl group could be converted to a chlorine atom, for example, by treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride.

Direct Halogenation and Functionalization Approaches for Naphthalene Frameworks

Direct functionalization of the naphthalene core is a common and efficient strategy for the synthesis of its derivatives.

Regioselective Chlorination Strategies

The chlorination of naphthalene and its derivatives can yield a mixture of isomers. Therefore, achieving regioselectivity is crucial. The position of chlorination is influenced by the directing effects of existing substituents and the reaction conditions.

For the chlorination of 3-(difluoromethyl)naphthalene, the difluoromethyl group is generally considered to be a meta-directing deactivator. However, in the naphthalene system, the directing effects are more complex. Electrophilic attack is generally favored at the α-position (1, 4, 5, and 8) over the β-position (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. Therefore, direct chlorination of 3-(difluoromethyl)naphthalene would be expected to yield a mixture of products, with the 1-chloro isomer being a potential component.

Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). The choice of reagent and catalyst can influence the regioselectivity. For instance, a patent describes the chlorination of naphthalene using chlorine gas with controlled temperature to influence the degree of chlorination. google.com

ReagentConditionsPotential Outcome
Cl2Controlled temperatureFormation of various chlorinated naphthalenes
SO2Cl2Radical initiator or Lewis acidCan provide different selectivity profiles
NCSAcid catalystMilder chlorination, may offer better regiocontrol

Introduction of the Difluoromethyl Group via Direct Functionalization

The introduction of a difluoromethyl group onto an aromatic ring is a key transformation in the synthesis of many modern pharmaceuticals and agrochemicals.

Recent advances in fluorine chemistry have led to the development of electrophilic difluoromethylating reagents. nih.govrsc.org These reagents can introduce the -CF2H group directly onto an aromatic ring. For the synthesis of this compound from 1-chloronaphthalene, an electrophilic difluoromethylation reaction would be required.

The chlorine atom at the 1-position of naphthalene is an ortho-, para-directing deactivator. Therefore, electrophilic attack would be directed to the 2-, 4-, and 5-positions. The 3-position is not electronically favored for electrophilic substitution. This suggests that direct electrophilic difluoromethylation of 1-chloronaphthalene is unlikely to be a high-yielding route to the desired this compound isomer.

However, the development of new catalysts and reagents is an active area of research, and future methods may allow for such transformations. An example of a recently developed electrophilic difluoromethylating reagent is (phenylsulfonyl)difluoromethylating reagent, which has been shown to functionalize various arenes. nih.govrsc.org

Reagent TypeExampleApplicability
Electrophilic(Phenylsulfonyl)difluoromethylating reagentsFunctionalization of various (hetero)arenes
RadicalRuppert-Prakash reagent (TMSCF3) with a reductantTypically introduces a CF3 group, but modifications can lead to CF2H
NucleophilicDifluoromethyl phenyl sulfoneRequires a different synthetic strategy (e.g., nucleophilic aromatic substitution)
Radical-Mediated Difluoromethylation

The formation of a C-CF₂H bond on an aromatic ring, such as in 1-chloronaphthalene, can be achieved through radical-mediated pathways. These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then engages with the aromatic substrate.

One prominent strategy employs a dual metallaphotoredox catalytic system. In this approach, a photocatalyst, upon light absorption, initiates a single electron transfer process. For instance, a silyl (B83357) radical can be generated, which then abstracts a halogen atom from a precursor like bromodifluoromethane (B75531) to produce the key •CF₂H radical. This radical is then trapped by a low-valent metal complex, such as Ni(0), which has already undergone oxidative addition with the aryl halide (e.g., an aryl bromide). The resulting high-valent metal-aryl-CF₂H complex subsequently undergoes reductive elimination to yield the difluoromethylated arene and regenerate the metal catalyst. princeton.edu This dual catalytic cycle allows for the difluoromethylation of a diverse range of aryl and heteroaryl halides under mild conditions. princeton.edu

While this method has been demonstrated effectively for aryl bromides, the principles are applicable to other haloarenes. The reaction's utility is highlighted by its applicability to the late-stage functionalization of complex, pharmaceutically relevant molecules. princeton.edu

Another approach involves the photocatalytic generation of radicals for C-H functionalization. For example, a cationic benzotriazole-based reagent can undergo a photocatalytic single-electron reduction to liberate an OCF₂H radical. nih.gov This radical can then add to arenes, including those with halide substituents, providing a direct route to difluoromethoxylated products. nih.gov Although this specific example yields an ether linkage, it demonstrates the viability of using photoredox catalysis to generate fluorinated radicals that can functionalize haloarenes.

Metal-Catalyzed Cross-Coupling for C-CF₂H Bond Formation

Transition-metal catalysis provides a powerful and versatile toolkit for the construction of carbon-fluorine bonds. Cross-coupling reactions, in particular, have been developed using palladium, copper, and nickel catalysts to directly install a difluoromethyl group onto an aromatic ring.

Palladium-Catalyzed Difluoromethylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The difluoromethylation of aryl chlorides can be accomplished using (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source. Research has identified two particularly effective catalyst systems for this transformation. sci-hub.senih.gov

The first system utilizes a combination of a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich monophosphine ligand like BrettPhos. sci-hub.senih.gov The second effective system employs the pre-formed catalyst Pd(PtBu₃)₂. sci-hub.se Both catalysts enable the coupling of various aryl chlorides and bromides with TMSCF₂H in the presence of a fluoride (B91410) source like cesium fluoride (CsF). sci-hub.senih.gov These methods are compatible with a range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents, as well as various heterocycles. sci-hub.se

Table 1: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides sci-hub.senih.gov
Catalyst SystemDifluoromethyl SourceActivatorSubstrate Scope
Pd(dba)₂ / BrettPhosTMSCF₂HCsFAryl chlorides and bromides with diverse functional groups
Pd(PtBu₃)₂TMSCF₂HCsFAryl chlorides and bromides with diverse functional groups
Copper-Catalyzed Difluoromethylation

Copper-catalyzed methods offer a cost-effective alternative for difluoromethylation. A straightforward method has been developed for the cross-coupling of aryl iodides with TMSCF₂H. nih.govacs.org This reaction proceeds in the presence of copper(I) iodide (CuI) and cesium fluoride (CsF) without the need for an additional ligand. nih.govacs.org

The process is effective for a range of electron-neutral, electron-rich, and sterically hindered aryl and vinyl iodides, affording the corresponding difluoromethylated products in high yields. nih.govacs.org The development of this method was notable due to the previously observed instability of the presumed CuCF₂H intermediate. nih.gov While this protocol has been specifically optimized for aryl iodides, it represents a key advance in copper-mediated difluoromethylation. nih.govacs.org

Table 2: Copper-Mediated Difluoromethylation Conditions nih.govacs.org
Copper SourceDifluoromethyl SourceActivatorSubstrateSolvent
CuITMSCF₂HCsFAryl IodidesNMP
Nickel-Catalyzed Difluoromethylation

Nickel catalysis provides a powerful method for the difluoromethylation of readily available and inexpensive (hetero)aryl chlorides. A notable strategy utilizes chlorodifluoromethane (B1668795) (ClCF₂H), an abundant industrial chemical, as the difluoromethyl source. d-nb.infothieme-connect.denih.gov

This reductive cross-coupling reaction is typically catalyzed by a nickel complex, such as NiCl₂·DME with a bipyridine-based ligand, using zinc metal as a reductant and MgCl₂ as an additive. d-nb.inforesearchgate.net The reaction proceeds under mild conditions and exhibits a broad substrate scope, including various functionalized and heterocyclic chlorides. d-nb.infothieme-connect.de Mechanistic studies suggest the reaction pathway involves the oxidative addition of the aryl chloride to Ni(0), followed by a process involving a difluoromethyl radical, which is a departure from previously reported mechanisms involving difluorocarbene intermediates. d-nb.infonih.govresearchgate.net The practicality of this method has been demonstrated through successful gram-scale reactions and the late-stage difluoromethylation of commercial pharmaceuticals. d-nb.infothieme-connect.de

Table 3: Nickel-Catalyzed Difluoromethylation of Aryl Chlorides d-nb.infothieme-connect.de
Nickel SourceLigandDifluoromethyl SourceReductant/AdditiveTemperature
NiCl₂ (10 mol%)Bipyridine-type (5 mol%)ClCF₂HZn / MgCl₂60 °C

Multi-Step Synthetic Sequences from Simpler Naphthalene Precursors

The synthesis of this compound can also be approached through a multi-step sequence, where the naphthalene core is first halogenated to produce a key intermediate, which is then subjected to a difluoromethylation reaction as described in the sections above.

Synthesis of Chlorinated Naphthalenes as Intermediates

The primary intermediate for the synthesis is 1-chloronaphthalene. This compound is typically produced by the direct chlorination of naphthalene. wikipedia.orgchemicalbook.com This electrophilic substitution reaction yields a mixture of products, including the two monochlorinated isomers, 1-chloronaphthalene and 2-chloronaphthalene, as well as more highly substituted dichloro- and trichloronaphthalenes. wikipedia.orgchemicalbook.com

The reaction conditions can be controlled to favor the production of the monochlorinated product. For instance, using zinc as a catalyst at a reaction temperature of 90-95°C can yield 1-chloronaphthalene with good purity after fractionation. chemicalbook.comguidechem.com Another catalytic system involves using iodine in a chlorobenzene (B131634) solvent at a lower temperature of 60-70°C. guidechem.com A significant challenge in this synthesis is the separation of the 1-chloro and 2-chloro isomers due to their similar boiling points and chemical properties. guidechem.com

Table 4: Synthesis of 1-Chloronaphthalene via Direct Chlorination of Naphthalene chemicalbook.comguidechem.com
CatalystReaction TemperatureKey Outcome
Zinc (0.4-0.5 wt%)90-95 °CAverage yield of 81.7% for 1-chloronaphthalene
Iodine60-70 °CAlternative catalytic system in chlorobenzene solvent

Strategies for Difluoromethylation of Chloronaphthalenes

The introduction of a difluoromethyl (-CF2H) group onto a chloronaphthalene skeleton is a key late-stage functionalization strategy. This approach is advantageous as it utilizes readily available chloronaphthalene isomers as starting materials. A significant advancement in this area is the development of cross-coupling reactions that can form the C-CF2H bond.

One of the most effective methods involves the nickel-catalyzed cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (ClCF2H). nih.gov This strategy is notable for using ClCF2H, an inexpensive and widely available industrial chemical, as the difluoromethyl source. nih.gov The reaction proceeds under mild conditions and demonstrates high efficiency and a broad substrate scope, which includes various heteroaromatics and commercially available pharmaceuticals. nih.gov Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the aryl chloride to a Ni(0) complex, with a difluoromethyl radical participating in the reaction pathway. nih.gov This method avoids the need to pre-form organometallic reagents from the chloronaphthalene starting material. nih.gov

The practicality and scalability of this nickel-catalyzed process have been demonstrated through successful reactions on a 10-gram scale without a decrease in reaction efficiency. nih.gov This highlights its potential for larger-scale synthetic applications.

Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Chlorides with ClCF2H nih.gov
Aryl Chloride SubstrateCatalyst SystemSolventTemperatureYield (%)
4-ChlorotolueneNiCl2(dme)/dtbbpDMA60°C85
1-ChloronaphthaleneNiCl2(dme)/dtbbpDMA60°C78
2-ChloropyridineNiCl2(dme)/dtbbpDMA60°C91
4-ChloroanisoleNiCl2(dme)/dtbbpDMA60°C82

Annulation and Rearrangement Pathways for Naphthalene Formation with Integrated Functionalities

An alternative to functionalizing a pre-existing naphthalene ring is to construct the bicyclic system through annulation or rearrangement reactions, which integrate the required chloro and difluoromethyl functionalities during the ring-forming process. These methods offer a high degree of control over the final substitution pattern.

Annulation Strategies: Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for synthesizing substituted naphthalenes. Electrophilic cyclization of arene-containing propargylic alcohols is one such method. nih.gov This strategy allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions using reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS). nih.gov By choosing an appropriately substituted aryl propargylic alcohol, one could potentially construct a naphthalene ring with a halogen at a specific position. The difluoromethyl group would need to be present on the starting arene or introduced subsequently.

Another versatile approach is the [4+2] cycloaddition, or Diels-Alder reaction, although this is sometimes limited by harsh reaction conditions or the need for complex, multi-step substrate synthesis. nih.gov More advanced methods include the transition metal-catalyzed reaction of aryl halides or arylmetal compounds with alkynes and the annulation of arynes with alkynes. nih.gov The core-annulation of naphthalene diimides is another area of active research, opening pathways to designer molecules with tunable electronic properties. nih.gov

Table 2: Electrophilic Cyclization of Propargylic Alcohols for Naphthalene Synthesis nih.gov
Starting Material (Propargylic Alcohol)ReagentConditionsProductYield (%)
1-(4-Methoxyphenyl)-2-propyn-1-olI2 / NaHCO3CH3CN, rt4-Iodo-1-methoxynaphthalene89
1-Phenyl-2-propyn-1-olICl / NaHCO3CH3CN, rt4-Iodo-1-phenylnaphthalene92
1-(4-Chlorophenyl)-2-propyn-1-olBr2 / NaHCO3CH3CN, rt1-Bromo-4-chloro-2-methylnaphthalene85

Rearrangement Pathways: Rearrangement reactions can also be employed to generate the naphthalene scaffold. While specific examples leading directly to this compound are not prominent in the literature, general principles of molecular rearrangement could be applied. For instance, synthetic strategies involving the two-directional contractive annulation of a [2.2]paracyclophane have been used to create highly strained naphthalenophanes, demonstrating the utility of complex rearrangements in forming naphthalene cores. nih.gov Such strategies, if adapted, could provide routes to uniquely substituted naphthalenes.

Stereoselective Synthesis of Chiral Derivatives (if applicable for future research)

The compound this compound is achiral. However, the development of synthetic routes to chiral derivatives could be a valuable area for future research, particularly for applications in asymmetric catalysis or medicinal chemistry. Chirality could be introduced by creating a stereogenic center, for example, on an alkyl chain attached to the naphthalene core, or by synthesizing derivatives with axial chirality.

While direct stereoselective synthesis of chiral derivatives of this compound has not been reported, methodologies developed for other classes of molecules could serve as a blueprint. For instance, catalytic asymmetric synthesis is a powerful tool for creating optically pure 1,2- and 1,3-diols from bulk chemicals in a stereoselective manner. nih.gov These methods often rely on the temporary masking of functional groups to direct C-H functionalization. nih.gov

Similarly, the stereoselective synthesis of chiral, non-racemic 1,3-disubstituted ferrocene (B1249389) derivatives has been achieved through sequential ortho-deprotonation reactions, demonstrating that highly selective functionalization can be achieved on aromatic systems. rsc.org In the context of sulfur-containing ligands, C2-symmetric chiral 1,3- and 1,5-bis-sulfoxides have been synthesized stereoselectively, highlighting how the nature of a carbon chain can influence metal coordination and guide asymmetric transformations. nih.gov

Future research could explore adapting these principles. For example, a chiral auxiliary could be used to direct the difluoromethylation or another functionalization step on a chloronaphthalene precursor, or an enantioselective annulation reaction could be developed to build the chiral naphthalene skeleton from the ground up.

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of fluorinated compounds like this compound is crucial for developing sustainable and environmentally friendly processes. dovepress.com Green chemistry focuses on improving efficiency, reducing waste, and using less hazardous materials.

A key area for green improvement is in the fluorination/fluoroalkylation step. Traditional methods can be harsh, but significant progress has been made in developing greener alternatives. dovepress.com For instance, the use of chlorodifluoromethane (ClCF2H) as a difluoromethylating agent, as described in the nickel-catalyzed reaction, is a step towards green chemistry. nih.gov It utilizes an abundant industrial feedstock, potentially reducing the costs and environmental impact associated with preparing more complex difluoromethylating reagents. nih.gov

Another green strategy is the use of nucleophilic fluoride sources, such as cesium fluoride or potassium fluoride, which are often used in halogen exchange (halex) reactions. researchgate.neteurekalert.org These reactions can be clean, efficient, and proceed under neutral conditions, which minimizes side reactions. researchgate.net The choice of solvent is also critical; using more environmentally benign solvents or developing solvent-free reaction conditions is a primary goal of green chemistry.

Furthermore, developing catalytic processes is inherently greener than using stoichiometric reagents, as catalysts are used in small amounts and can be recycled. The nickel-catalyzed difluoromethylation is a prime example of this principle in action. nih.gov Future research will likely focus on developing catalytic systems that use more earth-abundant and less toxic metals, further enhancing the green credentials of the synthesis. A recent development in the synthesis of sulfonyl fluorides highlights a process using readily available materials that produces only non-toxic salts as by-products, showcasing the trend towards minimal environmental impact in fluorine chemistry. eurekalert.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule by providing information about the chemical environment of atomic nuclei. For 1-Chloro-3-(difluoromethyl)naphthalene, this would involve the analysis of proton (1H), carbon-13 (13C), and fluorine-19 (19F) spectra.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis and Coupling Patterns

A detailed 1H NMR analysis of this compound would reveal the chemical shifts and coupling constants of the protons on the naphthalene (B1677914) ring system and the difluoromethyl group. This data is essential for confirming the substitution pattern and the electronic environment of the protons. However, no experimental 1H NMR data for this specific compound has been reported.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Assignments

The 13C NMR spectrum would provide information on each unique carbon atom in this compound. The chemical shifts would indicate the type of carbon (aromatic, or attached to electronegative atoms like chlorine and fluorine), and coupling with fluorine atoms would result in characteristic splitting patterns for the difluoromethyl carbon and adjacent carbons. Specific assignments for the carbon atoms of this compound are not currently available in the literature.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Investigations

19F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the 19F NMR spectrum would show a characteristic signal for the two fluorine atoms of the difluoromethyl group. The chemical shift and coupling to the proton of the CHF2 group would provide definitive evidence for the presence and nature of this functional group. Unfortunately, no such experimental data has been published.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic ring, C-Cl stretching, and C-F stretching of the difluoromethyl group. These vibrational modes are indicative of the specific functional groups present in the molecule. A search of the available literature did not yield an experimental FT-IR spectrum for this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data by providing information on the vibrations of the naphthalene carbon skeleton. Specific Raman shifts for this compound are not documented in publicly accessible research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* antibonding orbitals.

The parent molecule, naphthalene, exhibits a characteristic UV absorption spectrum with distinct bands. These arise from π→π* transitions within the fused aromatic ring system. The spectrum typically shows a strong absorption band around 220 nm, another group of sharp bands around 275 nm, and a weaker, broad band around 312 nm. photochemcad.com These bands are often referred to using Platt's notation as the ¹Bₑ, ¹Lₐ, and ¹Lₑ bands, respectively.

The introduction of substituents onto the naphthalene core, such as the chloro and difluoromethyl groups in this compound, is expected to modify the absorption profile. Substituents can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also alter the intensity of the absorption (hyperchromic or hypochromic effects).

Chloro Group: As a halogen, the chlorine atom acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. It exerts both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) due to its lone pairs of electrons. This combination typically results in a bathochromic shift of the absorption bands of the naphthalene core.

Difluoromethyl Group (-CHF₂): This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This electronic perturbation will also influence the energy levels of the π orbitals, thereby affecting the wavelengths of electronic transitions.

Table 1: Comparison of UV Absorption Maxima (λmax) for Naphthalene and Predicted Range for this compound

Compound λmax Band 1 (nm) λmax Band 2 (nm) Solvent
Naphthalene ~275 ~312 Cyclohexane

Note: The table is illustrative and based on established principles of substituent effects on UV-Vis spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₁H₇ClF₂), the molecular weight can be calculated based on the atomic masses of its constituent elements. The primary application of MS in this context is the confirmation of the compound's identity by identifying its molecular ion peak (M⁺).

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl. The intensity ratio of the M⁺ to M+2 peaks is approximately 3:1, which serves as a definitive indicator for the presence of a single chlorine atom in the molecule. libretexts.orgresearchgate.net

Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps in elucidating the molecular structure. For this compound, predictable fragmentation pathways include:

Loss of a chlorine radical (•Cl)

Loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF)

Cleavage of the difluoromethyl group (•CHF₂)

The mass spectrum of 1-chloronaphthalene (B1664548) shows a prominent molecular ion peak and a significant peak corresponding to the loss of the chlorine atom. nist.gov A similar pattern would be expected for this compound, along with fragments related to the difluoromethyl substituent.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

Ion m/z (for ³⁵Cl) Description Predicted Relative Intensity
[C₁₁H₇³⁵ClF₂]⁺ 212 Molecular Ion (M⁺) High
[C₁₁H₇³⁷ClF₂]⁺ 214 Isotopic Molecular Ion (M+2) ~33% of M⁺
[C₁₁H₇F₂]⁺ 177 Loss of •Cl Moderate to High
[C₁₀H₇Cl]⁺ 162 Loss of •CHF₂ Moderate

Note: The molecular formula of the target compound is C₁₁H₇ClF₂. The m/z values are calculated based on the most abundant isotopes. Relative intensities are predictive.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional map of electron density, which reveals the precise positions of atoms, bond lengths, and bond angles.

While a specific crystal structure for this compound has not been reported in the searched literature, insights into its likely solid-state structure can be inferred from studies on other naphthalene derivatives. tandfonline.commdpi.comacs.org The core of the molecule is the planar naphthalene ring system. The chloro and difluoromethyl substituents will be attached to this plane.

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several interactions would be expected to play a role:

π-π Stacking: The planar aromatic naphthalene rings are likely to stack on top of each other, a common and stabilizing interaction in aromatic compounds.

Van der Waals Forces: These general attractive forces will be present between all molecules.

X-ray diffraction studies on related molecules like 1-chloronaphthalene have provided detailed information on their arrangement in the liquid and solid states, confirming the importance of molecular shape and weak intermolecular forces in determining the bulk structure. researchgate.netresearchgate.net

Table 3: Typical Bond Lengths and Angles in Substituted Naphthalene Systems

Parameter Description Typical Value
C-C (aromatic) Carbon-carbon bond in naphthalene ring 1.36 - 1.42 Å
C-Cl Carbon-chlorine bond ~1.74 Å
C-C (alkyl-aryl) Bond between naphthalene and -CHF₂ group ~1.51 Å
C-F Carbon-fluorine bond in -CHF₂ group ~1.35 Å

Note: These values are typical and serve as an estimation for the expected molecular geometry.

Computational Chemistry and Theoretical Investigations

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). For 1-Chloro-3-(difluoromethyl)naphthalene, the ESP map would likely show negative potential around the chlorine and fluorine atoms due to their high electronegativity, and a more complex potential distribution across the naphthalene (B1677914) ring, influenced by the inductive and resonance effects of the substituents.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack.

The MEP surface of this compound would be characterized by distinct regions of positive, negative, and neutral potential. The color-coded map provides a clear depiction of these areas:

Red and Yellow Regions (Negative Potential): These areas indicate an excess of electron density and are therefore prone to electrophilic attack. In the case of this compound, the most negative potential is expected to be localized around the chlorine atom due to its high electronegativity. The fluorine atoms of the difluoromethyl group will also contribute significantly to creating a region of negative potential.

Blue Regions (Positive Potential): These regions signify a deficiency of electrons and are the sites for nucleophilic attack. The hydrogen atoms of the naphthalene ring, being less electronegative, will exhibit a positive potential.

Green Regions (Neutral Potential): These areas represent a balance between the positive and negative potentials.

The MEP analysis allows for a qualitative prediction of where the molecule is most likely to interact with other chemical species. For instance, an approaching electrophile would be drawn to the electron-rich zones near the halogen atoms, while a nucleophile would target the electron-deficient hydrogen atoms.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Chlorine AtomHighly NegativeSite for Electrophilic Attack
Difluoromethyl GroupNegativeSite for Electrophilic Attack
Naphthalene Ring (Carbon atoms)Varied (Slightly Negative to Neutral)Potential for various interactions
Naphthalene Ring (Hydrogen atoms)PositiveSite for Nucleophilic Attack

Note: The values in this table are predictive and would require specific computational calculations to be quantitatively confirmed.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. Computational calculations of vibrational frequencies and their corresponding Potential Energy Distribution (PED) are invaluable for assigning experimental spectral bands to specific molecular motions.

For this compound, theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the frequencies of its fundamental vibrational modes. The PED analysis then dissects these modes, quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibration.

Key predicted vibrational modes for this compound would include:

C-H Stretching: Vibrations of the hydrogen atoms on the naphthalene ring, typically appearing in the high-frequency region of the IR spectrum.

C-C Stretching: Vibrations associated with the aromatic ring structure.

C-Cl Stretching: A characteristic vibration of the chlorine substituent.

C-F Stretching: Strong vibrations due to the highly polar C-F bonds in the difluoromethyl group.

CHF2 Group Vibrations: Bending and rocking motions of the difluoromethyl group.

By comparing the calculated vibrational spectrum with experimental data, a detailed and accurate assignment of the observed spectral features can be achieved.

Table 2: Predicted Vibrational Frequencies and PED for Key Modes of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Major PED Contributions
Aromatic C-H Stretch3100-3000C-H stretch (~95%)
C-C Aromatic Stretch1600-1450C-C stretch (~70%), C-H in-plane bend (~20%)
C-F Asymmetric Stretch1150-1100C-F stretch (~85%)
C-F Symmetric Stretch1100-1050C-F stretch (~80%)
C-Cl Stretch750-700C-Cl stretch (~60%), Ring deformation (~30%)
CHF2 Bend1250-1200C-H bend (~50%), C-F bend (~40%)

Note: These are representative predicted values. Actual frequencies and PED contributions would depend on the specific computational method and basis set used.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of molecules, guiding the design of new materials with enhanced performance.

The key parameters for assessing NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These tensors describe the non-linear response of a molecule to an applied electric field. For this compound, the presence of both electron-withdrawing (chloro and difluoromethyl groups) and a polarizable π-system (naphthalene ring) suggests the potential for NLO activity.

Computational calculations would involve determining the components of the hyperpolarizability tensors. The magnitude of the total hyperpolarizability (β_tot) is a primary indicator of the molecule's NLO response. A higher value indicates a more significant NLO effect. The delocalization of electrons within the π-conjugated system of the naphthalene ring, influenced by the electron-withdrawing substituents, is expected to be a key factor contributing to its NLO properties.

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound

PropertyPredicted Value (a.u.)Significance
Dipole Moment (μ)> 2 DIndicates charge asymmetry, a prerequisite for NLO activity.
Average Polarizability (α)> 150 a.u.Measures the linear response to an electric field.
First Hyperpolarizability (β_tot)> 1000 a.u.Indicates the magnitude of the second-order NLO response.

Note: These values are hypothetical and serve to illustrate the type of data obtained from NLO calculations. Actual values would require specific quantum chemical computations.

Reactivity Prediction using Fukui Functions

Fukui functions are powerful reactivity descriptors derived from conceptual Density Functional Theory. They identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

For this compound, Fukui functions can provide a more quantitative and localized picture of reactivity compared to the qualitative MEP analysis. The condensed Fukui functions, which assign a value to each atom, are particularly useful:

f_k^+ : Indicates the susceptibility of atom k to nucleophilic attack. A higher value points to a more electrophilic site.

f_k^- : Indicates the susceptibility of atom k to electrophilic attack. A higher value points to a more nucleophilic site.

f_k^0 : Indicates the susceptibility of atom k to radical attack.

Based on the electronic structure of this compound, it is predicted that the carbon atom attached to the chlorine and the carbon atoms of the naphthalene ring would be the primary sites for nucleophilic attack. Conversely, the chlorine and fluorine atoms, with their high electron density, would be the preferred sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Stability and Interactions

By simulating the molecule in a solvent, such as water or an organic solvent, one can study how the molecule interacts with its environment. Key insights from MD simulations would include:

Conformational Analysis: Determining the preferred orientation of the difluoromethyl group relative to the naphthalene ring and identifying any energy barriers to rotation.

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute, which can influence its reactivity and solubility.

Intermolecular Interactions: Analyzing the nature and strength of non-covalent interactions, such as hydrogen bonds or van der Waals forces, between this compound and surrounding molecules.

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecular behavior in a condensed phase.

Reactivity and Chemical Transformations of 1 Chloro 3 Difluoromethyl Naphthalene

Substitution Reactions on the Naphthalene (B1677914) Ring

Substitution reactions on the naphthalene ring of this compound are challenging due to the presence of two electron-withdrawing groups, which reduce the ring's nucleophilicity. Nevertheless, both electrophilic and nucleophilic substitution pathways are possible under specific conditions.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower. libretexts.org Substitution on unsubstituted naphthalene preferentially occurs at the 1-position (α-position) as the corresponding carbocation intermediate is better stabilized by resonance, preserving one intact benzene ring. pearson.comwordpress.com

However, in 1-Chloro-3-(difluoromethyl)naphthalene, the ring is significantly deactivated by the inductive effects of both the chloro and difluoromethyl groups. The chloro group is a deactivating ortho, para-director, while the difluoromethyl group is a strong deactivator and a meta-director. The directing effects of these substituents on the possible substitution positions are as follows:

Chloro group at C1 (Ortho, Para-directing): Directs incoming electrophiles to positions C2 and C4.

Difluoromethyl group at C3 (Meta-directing): Directs incoming electrophiles to positions C1, C5, and C8 (relative to C3).

Considering these competing effects, electrophilic attack is most plausible at positions that are least deactivated or that receive some resonance stabilization from the chloro group's lone pairs. Position 4 is para to the directing chloro group, while positions 5 and 8 are meta to the deactivating difluoromethyl group. Predicting the major product is complex and would depend on the specific electrophile and reaction conditions, with harsh conditions likely being necessary to overcome the ring's low reactivity.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is predictive, based on established directing group effects in electrophilic aromatic substitution.

Position Influence from C1-Chloro Influence from C3-CF2H Overall Likelihood
C2 Ortho (Activating by resonance, deactivating by induction) Ortho (Strongly deactivated) Low
C4 Para (Activating by resonance, deactivating by induction) Para (Strongly deactivated) Moderate
C5 --- Meta (Less deactivated) Moderate to High
C6 --- Ortho (Strongly deactivated) Low
C7 --- Para (Strongly deactivated) Low

| C8 | Peri (Steric hindrance) | Meta (Less deactivated) | Moderate (Sterically hindered) |

Aryl halides are typically unreactive towards nucleophilic substitution. However, the reaction becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. ck12.org This reaction proceeds via an addition-elimination mechanism, known as the SNAr reaction, which involves a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. nih.gov

In this compound, the chloro atom at the C1 position serves as the leaving group. The difluoromethyl group at C3 is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. Although it is positioned meta to the leaving group and cannot stabilize the Meisenheimer intermediate directly through resonance, its powerful inductive effect significantly increases the electrophilicity of the naphthalene ring. This makes the C1 carbon more susceptible to nucleophilic attack compared to unsubstituted 1-chloronaphthalene (B1664548). libretexts.org While the activation is less pronounced than if the -CF2H group were at an ortho or para position, SNAr reactions can be expected to occur under forcing conditions (e.g., high temperature, strong nucleophile).

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution (Illustrative) This table presents representative data for analogous benzene systems to illustrate the activating effect of a meta electron-withdrawing group.

Substrate Nucleophile Conditions Relative Rate
Chlorobenzene (B131634) CH₃O⁻ 200 °C 1
1-Chloro-3-nitrobenzene CH₃O⁻ 150 °C 800

Reactions Involving the Chloro Group

Note: The compound is this compound. The chloro group is directly attached to the aromatic ring and is not a chloromethyl (-CH₂Cl) group. This section discusses reactions of the C1-Cl bond.

As detailed in section 5.1.2, the primary mechanism for the nucleophilic displacement of the chlorine atom is the SNAr pathway. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse range of 1-substituted-3-(difluoromethyl)naphthalene derivatives. Common nucleophiles include alkoxides (e.g., sodium methoxide), ammonia, amines, and thiols. The reaction is typically carried out in polar aprotic solvents which can solvate the cation of the nucleophilic salt without solvating the anion, thus enhancing its nucleophilicity.

An alternative, though less likely, pathway for the reaction of aryl halides with very strong bases (like sodium amide, NaNH₂) under harsh conditions is the elimination-addition mechanism. This proceeds through a highly reactive aryne intermediate, which for naphthalene is called "naphthalyne." This mechanism is generally favored for aryl halides that lack electron-withdrawing groups. Given that this compound possesses a strong electron-withdrawing group that activates the ring for the SNAr mechanism, the formation of a naphthalyne intermediate is considered improbable under typical nucleophilic substitution conditions.

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is generally robust but can undergo specific chemical transformations. Its unique electronic properties, including the acidity of its hydrogen atom, allow for several synthetic manipulations.

The C-H bond in the difluoromethyl group is significantly more acidic than a standard alkyl C-H bond due to the inductive effect of the two adjacent fluorine atoms. This allows for deprotonation by a strong base, such as a lithium amide or an organolithium reagent, to generate a difluoromethyl anion. acs.org This nucleophilic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds, effectively functionalizing the difluoromethyl group.

Furthermore, C-F bond activation within the CF₂H group can be achieved, often using frustrated Lewis pairs or transition metal complexes, enabling the substitution of a fluorine atom. nih.gov Under strongly acidic conditions, such as with fuming sulfuric acid, aryl-CF₂H groups can potentially undergo hydrolysis, although this transformation is more commonly associated with trifluoromethyl groups and can lead to the formation of a carboxylic acid. nih.govrsc.org The difluoromethyl group can also participate in radical reactions, including photocatalytic C-H functionalization and cyclization cascades. researchgate.netnih.govacs.org

Table 3: Summary of Potential Transformations of the Difluoromethyl Group

Reaction Type Reagents Potential Product
Deprotonation/Alkylation 1. Strong Base (e.g., LDA) 2. Electrophile (E⁺) Ar-CF₂-E
C-F Bond Activation Frustrated Lewis Pairs / Transition Metals Ar-CFX-H (X = Nucleophile)
Hydrolysis Strong Acid (e.g., H₂SO₄/H₃BO₃) Ar-COOH

| Radical C-H Functionalization | Radical Initiator, Substrate | Ar-CF₂-R |

Derivatization Strategies of the -CF2H Moiety

The derivatization of the difluoromethyl (-CF2H) group on an aromatic ring like naphthalene primarily involves transformations targeting the C-H bond. While the high strength of this bond presents challenges, several strategies have been developed.

One key approach is the generation of difluorocarbene (:CF2) from various precursors, which can then react with nucleophiles. Common precursors for difluorocarbene include chlorodifluoromethyl aryl sulfones and ketones. These reagents, upon reaction with a base like potassium hydroxide, can generate the carbene intermediate, which is then trapped. While often used for O- and N-difluoromethylation, the principles could be adapted for transformations involving the pre-existing -CF2H group under specific conditions, although this is less common than its initial installation cas.cn.

Another significant strategy involves radical-mediated processes. The difluoromethyl radical (•CF2H) can be generated from various sources, such as sodium difluoromethanesulfinate, and can participate in a range of reactions. These radical processes are versatile, featuring mild reaction conditions and compatibility with numerous functional groups, making them a powerful tool for incorporating the difluoromethyl group into complex molecules researchgate.netnih.gov. While typically used to install the -CF2H group, these pathways also highlight the potential for the C-H bond to be involved in radical abstraction under the right conditions, initiating further transformations.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl group is recognized as a unique functional group capable of acting as a hydrogen bond donor. beilstein-journals.orgjst.go.jp This characteristic arises from the polarization of the C-H bond due to the presence of the two highly electronegative fluorine atoms. The -CF2H group is often considered a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, although its hydrogen bond donating ability is weaker than these classical donors. beilstein-journals.orgalfa-chemistry.com

Experimental and theoretical studies have quantified the hydrogen bonding capacity of the difluoromethyl group. Its hydrogen bond acidity is comparable to that of thiophenol and aniline but is notably less than that of a hydroxyl group. nih.govsemanticscholar.org The binding energy of a hydrogen bond between a -CF2H group and an oxygen acceptor (CF2H···O) has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org The strength of this interaction can be significantly enhanced if the aromatic system to which the -CF2H group is attached is cationic. beilstein-journals.org In the context of this compound, the electron-withdrawing nature of the naphthalene ring system would contribute to the polarization of the C-H bond, making it a competent hydrogen bond donor in appropriate solvent systems or in interactions with biological macromolecules.

Comparative Hydrogen Bond Donor Properties
Functional GroupRelative Donor StrengthTypical H-Bond AcceptorNotes
-OH (Hydroxyl)StrongO, NClassical, strong hydrogen bond donor.
-SH (Thiol)ModerateO, N, SWeaker donor than -OH.
-CF2H (Difluoromethyl)Weak to ModerateO, NConsidered a lipophilic H-bond donor; weaker than -OH but comparable to thiophenol or aniline. beilstein-journals.orgnih.govsemanticscholar.org
-NH (Amine/Amide)Moderate to StrongO, NStrength depends on substitution and conjugation.

Cyclization and Annulation Reactions

While specific examples of cyclization and annulation reactions starting from this compound are not extensively documented, the reactivity of the naphthalene core suggests several potential pathways. Substituted naphthalenes can undergo intramolecular reactions to form new ring systems, provided appropriate functional groups are present at other positions on the ring. thieme-connect.commdpi.com

For this compound, such reactions would require prior functionalization. For instance, introducing a side chain at an adjacent position (e.g., the 2- or 4-position) could enable an intramolecular cyclization event. Electrophilic cyclization is a common strategy for forming polycyclic aromatic systems from precursors containing arenes and unsaturated side chains, such as alkynes. nih.gov A synthetic strategy could involve, for example, a cross-coupling reaction at the chloro-position to introduce an unsaturated moiety, which could then undergo an acid-catalyzed or metal-mediated intramolecular annulation to build a new fused ring.

Oxidation and Reduction Pathways

The oxidation and reduction behavior of this compound is largely determined by the robust nature of the naphthalene ring and the C-F bonds.

Oxidation: The difluoromethyl group is generally stable towards many common oxidizing agents due to the strong C-F bonds. However, metabolic oxidation is a known pathway for the degradation of fluorinated compounds. Cytochrome P450 (CYP) enzymes can mediate hydroxylation at fluorinated aliphatic carbons, which can lead to the release of fluoride (B91410) and the formation of metabolites. acs.orgnih.gov The naphthalene ring itself can be oxidized under harsh conditions, but it is generally more resistant than simpler aromatic systems.

Reduction: The C-F bond is highly resistant to chemical reduction. Catalytic hydrogenation would likely reduce the naphthalene ring before affecting the -CF2H group. The chloro-substituent, however, is more susceptible to reduction. It can be removed via catalytic hydrogenation or by using radical-based reducing agents like tributyltin hydride in a dehalogenation reaction. libretexts.org This would provide a synthetic route to 1-(difluoromethyl)naphthalene from the title compound.

Mechanistic Studies of Specific Transformations

Transformations involving carbocationic intermediates, such as electrophilic aromatic substitution (EAS), are heavily influenced by the electronic effects of the substituents. nih.govresearchgate.net In this compound, both the chloro and difluoromethyl groups are strongly electron-withdrawing and deactivating towards EAS.

The difluoromethyl group exerts a powerful negative inductive effect (-I), which destabilizes the formation of an adjacent positive charge. semanticscholar.org This effect significantly increases the activation energy for the formation of the carbocationic Wheland intermediate during an EAS reaction, thereby slowing the reaction rate. Any electrophilic attack on the ring containing the substituents would be directed away from the positions most influenced by these deactivating groups. The presence of fluorine can also lead to unique metabolic pathways; for instance, metabolic oxidation can generate unstable intermediates that decompose, releasing fluoride ions. nih.gov

Radical reactions represent one of the most important and mechanistically studied areas involving the difluoromethyl group. researchgate.netrsc.org The synthesis of difluoromethylated arenes, including naphthalene derivatives, is often achieved through pathways involving the difluoromethyl radical (•CF2H). nih.gov

These radical chain reactions typically proceed through three main stages: lumenlearning.comfiveable.me

Initiation: A radical initiator (e.g., generated by heat, light, or a redox process) generates the initial reactive species. In photoredox catalysis, a photocatalyst absorbs light and initiates an electron transfer process to generate the •CF2H radical from a suitable precursor like [Ph3PCF2H]+Br– or Zn(SO2CF2H)2. nih.govacs.org

Propagation: The •CF2H radical adds to the aromatic naphthalene ring, forming a radical intermediate. This intermediate then undergoes an oxidation step (losing an electron and a proton) to restore aromaticity and yield the difluoromethylated product. This propagation cycle continues as long as radicals and reactants are available. nih.gov

Termination: The reaction ceases when two radical species combine to form a stable, non-radical molecule. fiveable.me

Structure Activity and Structure Property Relationship Studies

Correlating Structural Modifications with Chemical Reactivity

The chemical reactivity of 1-Chloro-3-(difluoromethyl)naphthalene is fundamentally linked to the electronic nature of its substituents and the inherent properties of the naphthalene (B1677914) ring system. Structural modifications, even minor ones, can significantly alter the molecule's susceptibility to various chemical transformations. The chloro and difluoromethyl groups are both electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution reactions compared to unsubstituted naphthalene.

The reactivity of related compounds, such as 1-chloromethyl naphthalene, has been explored in palladium-catalyzed reactions, demonstrating that the chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of different functional groups acs.orgacs.org. While the chloro group in this compound is directly attached to the aromatic ring and thus less reactive than a chloromethyl group, it can still participate in reactions like nucleophilic aromatic substitution under specific conditions, particularly if there are strong activating groups present or if catalyzed by transition metals. The presence of the difluoromethyl group further influences the regioselectivity of such reactions by modulating the electron density across the ring.

Studies on related substituted naphthalenes show that the introduction of electron-withdrawing groups is crucial for certain transformations. For instance, in the context of antifungal agents, the presence and position of chloro groups on a phenyl ring attached to a naphthalene moiety significantly influence activity . This highlights the principle that substituent-driven modifications to the electronic landscape of the molecule are a key determinant of its chemical and biological interactions.

Influence of Substituent Position and Nature (Chloro and Difluoromethyl) on Molecular Interactions

The nature and position of the chloro and difluoromethyl substituents on the naphthalene core are critical in defining the molecule's intermolecular interaction profile. Both groups exert distinct electronic effects, a combination of inductive and resonance effects, which modulate the electron density distribution of the aromatic system.

Chloro Group: The chlorine atom at the 1-position is highly electronegative, leading to a strong electron-withdrawing inductive effect (σ-electron acceptor). It also possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a weaker, opposing resonance effect (π-electron donor). The net effect is typically electron-withdrawing, which creates a region of positive electrostatic potential on the outer surface of the chlorine atom (a σ-hole). This enables the formation of halogen bonds, a type of non-covalent interaction where the chlorine acts as a Lewis acid, interacting with electron-rich atoms like oxygen or nitrogen openresearchlibrary.org.

Difluoromethyl Group: The -CHF₂ group at the 3-position is also strongly electron-withdrawing, primarily through a powerful inductive effect due to the two highly electronegative fluorine atoms. Unlike a single fluorine atom, the resonance donation from the fluorines in a -CHF₂ group is negligible. The hydrogen atom on the difluoromethyl group is acidic and can act as a hydrogen bond donor, particularly in interactions with strong hydrogen bond acceptors.

The specific placement of these substituents at the 1 and 3 positions results in a unique electronic map across the naphthalene rings. This distribution of charge influences how the molecule orients itself with respect to other molecules or surfaces, governing properties like crystal packing, solubility, and binding affinity to a theoretical receptor. The combination of potential halogen bonding from the chloro group, hydrogen bonding from the difluoromethyl group, and π-π stacking interactions from the naphthalene core creates a complex and multifaceted intermolecular interaction potential.

SubstituentPositionPrimary Electronic EffectPotential Molecular Interactions
Chloro (-Cl)1Inductive Withdrawal > Resonance DonationHalogen Bonding (σ-hole), van der Waals
Difluoromethyl (-CHF₂)3Strong Inductive WithdrawalHydrogen Bonding (C-H···Acceptor), van der Waals
Naphthalene Core-Aromatic π-Systemπ-π Stacking, van der Waals

Computational Approaches to Understand Structure-Property Relationships

Computational chemistry provides powerful tools for dissecting the complex relationship between molecular structure and chemical properties, offering insights that can be difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or activities of chemicals based on their molecular structures. For a compound like this compound, a QSAR model could be developed to predict various chemical properties such as solubility, vapor pressure, or reactivity.

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the molecule. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression (MLR). For substituted naphthalenes, relevant descriptors often include the partition coefficient (log P), energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and various topological indices nih.govresearchgate.netnih.gov. Studies on nitronaphthalenes have successfully used quantum chemical descriptors to build robust QSAR models researchgate.net. The predictive power of such models is essential for screening new compounds and prioritizing experimental work.

Example Molecular Descriptors for QSAR Modeling of Substituted Naphthalenes
Descriptor TypeExample DescriptorProperty RepresentedRelevance to Chemical Properties
ElectronicHOMO EnergyElectron-donating abilityCorrelates with susceptibility to oxidation and electrophilic attack.
ElectronicLUMO EnergyElectron-accepting abilityRelates to susceptibility to reduction and nucleophilic attack.
PhysicochemicalLog P (Octanol-Water Partition Coefficient)Lipophilicity/HydrophobicityInfluences solubility, membrane permeability, and environmental fate.
TopologicalMolecular Connectivity Index (e.g., ¹χ)Molecular branching and sizeCorrelates with various physical properties like boiling point and viscosity.
StericMolecular VolumeSize and shape of the moleculeAffects how the molecule fits into active sites or crystal lattices.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. While widely used in drug discovery to model ligand-protein interactions, the methodology can be applied in a purely theoretical context to understand the non-covalent binding of a ligand (this compound) within a defined cavity or "receptor." This theoretical receptor can be any defined molecular surface, such as a nanotube, a crystal lattice vacancy, or a functionalized surface, allowing for the study of intermolecular forces without a biological framework.

In such a simulation, a search algorithm generates numerous possible binding poses of the ligand within the receptor's binding site. A scoring function then estimates the binding affinity for each pose, typically expressed in terms of binding energy (e.g., kcal/mol) openresearchlibrary.org. For this compound, docking simulations would explore how the chloro and difluoromethyl groups contribute to binding. The simulation could identify key interactions, such as a halogen bond between the chlorine atom and an electron-rich region of the receptor, or a hydrogen bond from the -CHF₂ group to a Lewis basic site nih.govresearchgate.net. The results provide a detailed, atom-level understanding of the non-covalent interactions that govern molecular recognition.

Hypothetical Docking Results for this compound in a Theoretical Cavity
Binding PoseCalculated Binding Energy (kcal/mol)Key Intermolecular Interactions with Cavity
1-7.5Halogen bond (Cl···O), π-π stacking
2-6.8Hydrogen bond (CHF₂···N), van der Waals contacts
3-6.2π-π stacking (offset), van der Waals contacts

Synthetic Applications and Derivatives in Organic Synthesis

1-Chloro-3-(difluoromethyl)naphthalene as a Key Intermediate in Multi-step Syntheses

The strategic placement of the chloro and difluoromethyl groups on the naphthalene (B1677914) core makes this compound a valuable intermediate in multi-step synthetic sequences. The chlorine atom, for instance, serves as a versatile handle for introducing various functionalities through nucleophilic substitution or cross-coupling reactions.

A notable application of related naphthalene intermediates is in the synthesis of biologically active molecules. For example, 1-chloromethylnaphthalene, a structurally similar compound, is a key precursor in the synthesis of terbinafine (B446) analogues, which are investigated for their antifungal properties. sphinxsai.com The synthesis involves condensing 1-chloromethylnaphthalene with different substituted aryl alcohols. sphinxsai.com This highlights how the chloro-substituent on the naphthalene ring system is a reactive site for constructing more complex molecular architectures.

Furthermore, the synthesis of various naphthalene derivatives often begins with a foundational naphthalene structure that is subsequently modified. nih.gov For instance, methods have been developed for the regioselective synthesis of polysubstituted naphthalenes, which are important in the pharmaceutical and organic materials industries. nih.gov These synthetic strategies often rely on the precise control of substitution patterns on the naphthalene ring, a role that a pre-functionalized intermediate like this compound could fulfill.

The table below illustrates the utility of a related chloro-naphthalene derivative in synthesis.

Starting MaterialReagentsProductApplication
1-ChloromethylnaphthaleneSubstituted Aryl Alcohols, Anhydrous Potassium Carbonate1-(Substituted-phenoxymethyl)naphthalene derivativesAntifungal Agents

Derivatization to Generate Novel Naphthalene Scaffolds

The chemical reactivity of this compound allows for its derivatization to create a diverse range of novel naphthalene scaffolds. The chlorine atom can be displaced by a variety of nucleophiles, and the difluoromethyl group can influence the electronic properties and reactivity of the naphthalene ring, as well as provide a site for further chemical modification.

For instance, the synthesis of 1-(substituted-phenoxymethyl)naphthalene derivatives from 1-chloromethylnaphthalene demonstrates a common strategy for derivatization. sphinxsai.com This approach could be adapted to this compound to generate a library of new compounds with potentially unique biological or material properties. The reaction of 1-chloromethylnaphthalene with anilines and potassium carbonate also leads to a variety of naphthalene derivatives with potential antifungal activity. derpharmachemica.com

The development of novel synthetic methodologies, such as the nitrogen-to-carbon transmutation of isoquinolines, provides new avenues for accessing substituted naphthalenes. nih.gov This particular method allows for the synthesis of naphthalenes with a wide range of functional groups, including chloro and fluoro groups. nih.gov Such innovative synthetic routes can be envisioned to either produce or utilize intermediates like this compound to build even more complex and functionally diverse naphthalene-based structures.

The following table showcases examples of derivatization from a related naphthalene compound.

Starting Naphthalene DerivativeReactantResulting Scaffold
1-ChloromethylnaphthaleneAnilineN-(Naphthalen-1-ylmethyl)aniline
1-ChloromethylnaphthaleneMorpholine TriazoleN-(Naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine

Building Blocks for Complex Fluorinated Organic Molecules

The presence of the difluoromethyl group makes this compound a valuable building block for the synthesis of complex fluorinated organic molecules. Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. wikipedia.orgnih.gov

The introduction of fluorine can significantly alter the biological activity and physicochemical properties of a molecule. solvay.com For example, fluorinated groups can enhance metabolic stability, binding affinity, and bioavailability. acs.org Therefore, incorporating a difluoromethylated naphthalene moiety can be a strategic step in the design of new pharmaceuticals and agrochemicals. solvay.com

The synthesis of complex molecules often involves the use of pre-fluorinated building blocks. wikipedia.org this compound can serve this purpose, with the naphthalene core providing a rigid scaffold and the difluoromethyl group imparting desirable fluorine-related properties. The chlorine atom allows for its integration into larger molecular frameworks through various coupling reactions.

The development of methods for nucleophilic difluoromethylation highlights the importance of reagents that can introduce the CF2H group. cas.cn While direct difluoromethylation methods exist, the use of a building block like this compound offers an alternative and potentially more efficient route to complex difluoromethylated aromatic systems.

Potential for Materials Science Applications (e.g., in non-linear optics, if applicable)

Naphthalene derivatives are recognized as important building blocks for organic materials with interesting optical and electronic properties. nih.gov The incorporation of fluorine atoms into organic molecules can significantly impact their material properties, suggesting that this compound and its derivatives could have potential applications in materials science. wikipedia.org

The naphthalene core provides the π-system, and the difluoromethyl group acts as an electron-withdrawing group. The chlorine atom can be replaced with various donor or acceptor groups to tune the electronic properties of the molecule. This modular approach is a common strategy in the design of NLO chromophores. For example, studies on paracyclophane derivatives have shown that through-space intramolecular charge transfer between aromatic rings can lead to significant quadratic hyperpolarizability values, a key parameter for second-order NLO materials. uci.edu

The synthesis of diverse 2-amino-1,4-naphthoquinone derivatives, which have applications in materials science, further illustrates the versatility of the naphthalene scaffold in creating functional materials. rsc.org The ability to functionalize the naphthalene ring, as is possible with this compound, is crucial for developing new materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of polyfunctionalized aromatic compounds like 1-Chloro-3-(difluoromethyl)naphthalene often relies on multi-step processes. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. Key strategies include:

Late-Stage C-H Functionalization: Direct C-H activation and subsequent chlorination or difluoromethylation of a naphthalene (B1677914) precursor would represent a highly atom-economical approach. springernature.com This strategy avoids the need for pre-functionalized starting materials, reducing step counts and waste. Research into selective C-H functionalization at the C1 and C3 positions of the naphthalene ring is a significant area of interest.

Metal-Catalyzed Cross-Coupling: Innovations in metal-catalyzed reactions, particularly using palladium, copper, or nickel catalysts, offer powerful tools for constructing the C-Cl and C-CF2H bonds. thieme-connect.com Future work may involve developing novel ligand systems that enable these transformations under milder conditions with lower catalyst loadings.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce energy consumption, and avoid hazardous reagents is a paramount goal. nih.gov This includes exploring electrochemical methods for fluorination or chlorination, which can minimize the use of harsh chemical oxidants or reductants. chinesechemsoc.orgmdpi.com The use of flow chemistry can also contribute to safer and more sustainable production.

Synthetic StrategyPotential AdvantagesResearch Focus
C-H FunctionalizationHigh atom economy, reduced stepsRegioselective catalysts, milder reaction conditions
Metal-Catalyzed CouplingHigh efficiency and functional group toleranceNovel ligands, earth-abundant metal catalysts
Electrochemical SynthesisAvoids harsh reagents, high selectivityScalable reactor design, electrolyte optimization

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is dictated by its three principal components: the naphthalene core, the chloro substituent, and the difluoromethyl group.

The Chloro Group: The chlorine atom can serve as a versatile handle for further functionalization, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org Investigating the relative reactivity of this chloro group compared to other positions on the naphthalene ring is a key research area.

The Difluoromethyl Group: The CF2H group is a known bioisostere for hydroxyl (OH) and thiol (SH) groups and can engage in hydrogen bonding. Its electron-withdrawing nature also influences the reactivity of the naphthalene ring system. Exploring reactions that modify or leverage the acidity of the C-H bond within the difluoromethyl group could unlock new synthetic pathways.

The Naphthalene Core: The electron density of the aromatic system is influenced by both the electron-withdrawing difluoromethyl group and the inductively withdrawing, yet lone-pair-donating, chloro group. Future studies will likely map the regioselectivity of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the this compound scaffold.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of novel molecules. acs.orgacs.org For this compound, computational modeling can provide critical insights into:

Molecular Properties: Calculation of frontier molecular orbital energies (HOMO-LUMO) can predict the electronic properties and potential for use in organic electronic materials. nih.govnih.gov Other properties such as dipole moment, polarizability, and electrostatic potential maps can help rationalize intermolecular interactions.

Reaction Mechanisms: Computational studies can elucidate the transition states and energy barriers for potential reactions, guiding the development of synthetic routes and explaining observed reactivity patterns. nih.gov For instance, modeling can predict the most likely sites for electrophilic attack on the naphthalene ring.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its derivatives.

Computational MethodApplication for this compound
Density Functional Theory (DFT)Prediction of electronic structure, reaction pathways, and spectroscopic data. acs.org
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra and excited state properties. acs.org
Molecular Dynamics (MD)Simulation of bulk properties and interactions in condensed phases.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and consistency. acs.org The synthesis of this compound and its derivatives could benefit from:

Enhanced Safety: Many fluorinating and chlorinating reagents are highly reactive or toxic. Flow chemistry allows for the in-situ generation and immediate consumption of such species in small volumes, minimizing the risks associated with handling and storage.

Precise Process Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or using parallel reactors, which is more straightforward than scaling up batch processes. The hydrogenation of naphthalene derivatives has been shown to be more efficient in a continuous flow process compared to batch hydrogenation. acs.org

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be used to rapidly screen reaction conditions and build a library of fluorinated naphthalene derivatives for further study.

Design of Next-Generation Fluorinated Naphthalene Derivatives for Specific Chemical Functions

The unique electronic and steric properties imparted by the chloro and difluoromethyl substituents make this compound a promising scaffold for designing new functional molecules.

Materials Science: The incorporation of fluorine is a well-established strategy for tuning the electronic properties of organic semiconductors. nih.govmdpi.com Derivatives of this compound could be explored as components of n-type organic field-effect transistors (OFETs), liquid crystals, or photovoltaic materials. springernature.com

Pharmaceutical and Agrochemical Chemistry: The introduction of fluoroalkyl groups is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. chinesechemsoc.orgmdpi.com The naphthalene core is also a recognized pharmacophore. thieme-connect.com Therefore, derivatives of this compound could be synthesized and screened for various biological activities.

The strategic modification of the this compound structure—for instance, by replacing the chlorine atom via cross-coupling or by further functionalizing the naphthalene ring—opens a vast chemical space for the discovery of next-generation molecules with tailored properties.

Q & A

Q. What are critical gaps in current toxicokinetic data for risk assessment?

  • Methodological Answer : Existing data lack transplacental transfer and lactational exposure studies. Propose tiered testing: (1) In vitro placental barrier models (BeWo cells), (2) Rodent studies with radiolabeled compound to track tissue distribution, and (3) Biomonitoring in occupationally exposed populations for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.